N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog No.
S2894055
CAS No.
477225-83-5
M.F
C22H22N4
M. Wt
342.446
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]p...

CAS Number

477225-83-5

Product Name

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-(2-methylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C22H22N4

Molecular Weight

342.446

InChI

InChI=1S/C22H22N4/c1-16(2)13-23-21-20-19(17-9-5-3-6-10-17)14-26(22(20)25-15-24-21)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,23,24,25)

InChI Key

SYFYXVBAOLJIHK-UHFFFAOYSA-N

SMILES

CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

Antitubercular Agents

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: This compound has been explored for its potential as an antitubercular agent. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical to combat the disease effectively.

Methods of Application: Researchers synthesized a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives and assessed their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .

Results: The study identified several compounds with in vitro activity against Mycobacterium tuberculosis, with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was highlighted for its non-cytotoxicity to the Vero cell line and favorable drug-like properties .

CDK6 Inhibitors in Cancer Therapy

Scientific Field: Oncology and Molecular Biology

Application Summary: The compound has been investigated for its role as a CDK6 inhibitor, which is significant in the treatment of various cancers, including breast and gastric cancer.

Methods of Application: A series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized. Their anti-proliferative activities were evaluated against human cancer cells, and CDK6 inhibitory activities were tested .

Results: The most potent compound exhibited superior antitumor activities compared to the control palbociclib and demonstrated good CDK6 inhibitory activity. Molecular docking was used to simulate the binding model of the compound with CDK6 .

NF-κB Inducing Kinase Inhibitors for Psoriasis

Scientific Field: Dermatology and Immunology

Application Summary: Derivatives of the compound have been identified as novel, potent, and selective NF-κB inducing kinase (NIK) inhibitors, which are promising for the treatment of psoriasis.

Methods of Application: The study focused on the identification and synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as NIK inhibitors .

Antiviral Therapeutics

Scientific Field: Virology and Pharmaceutical Sciences

Application Summary: The compound has been studied for its antiviral properties, particularly against viruses like the Newcastle disease virus.

Methods of Application: Compounds containing five-membered heteroaryl amines, including the subject compound, were assessed for their antiviral activity against the Newcastle disease virus .

Results: Some compounds showed antiviral activity almost on par with the commercial antiviral drug, Ribavirin. Further modification of these amines could lead to potent antiviral therapeutics .

Kinase Inhibitors for Colorectal Cancer

Scientific Field: Oncology and Biochemistry

Application Summary: Novel quinoline analogues bearing the compound’s structure have been identified as potent kinase inhibitors for the treatment of colorectal cancer.

Methods of Application: The research involved the identification and synthesis of novel compounds with the potential to inhibit kinases relevant to colorectal cancer .

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is substituted with two phenyl groups and an N-(2-methylpropyl) group. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound has garnered attention due to its ability to inhibit specific kinases involved in various cellular processes, particularly those related to cancer proliferation.

, including:

  • Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, potentially impacting its biological activity.
  • Substitution: The phenyl groups and the N-(2-methylpropyl) substituent can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant biological activity as a potent inhibitor of cyclin-dependent protein kinases (CDKs), particularly CDK6. By inhibiting CDK6, the compound disrupts cell cycle progression, leading to cell cycle arrest. It has demonstrated anti-proliferative effects against various cancer cell lines, including human breast and gastric cancer cells. Additionally, it shows potential anti-inflammatory properties by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha and inducible nitric oxide synthase.

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves:

  • Cyclization: Appropriate precursors are cyclized under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
  • Functionalization: Subsequent steps introduce the phenyl groups and the N-(2-methylpropyl) substituent.

Industrial Production Methods

Industrial production may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as automated synthesis equipment and stringent reaction control are employed to maintain consistency and scalability.

N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in:

  • Medicinal Chemistry: It is studied for its potential anticancer properties due to its kinase inhibition.
  • Biological Research: Used in assays to explore its effects on cellular processes.
  • Pharmaceutical Development: Investigated as a lead compound for developing new therapeutic agents targeting specific diseases.

Several compounds share structural similarities with N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineMethoxyphenyl substitutionAnticancer properties
N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineIsobutyl substitutionInhibits CDK6
4-Amino-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-6(5H)-onePyrido-pyrimidine corePotential anti-inflammatory effects

These compounds exhibit varying degrees of biological activity and structural modifications that influence their pharmacological profiles. The unique combination of diphenyl groups and the specific N-substituent in N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine distinguishes it from these similar compounds, particularly regarding its selectivity for cyclin-dependent protein kinases.

XLogP3

5.5

Dates

Last modified: 08-17-2023

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